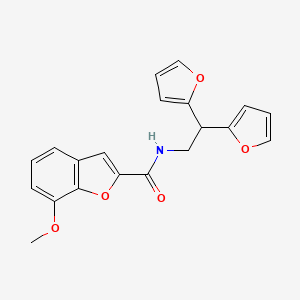

N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

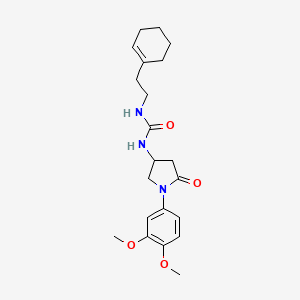

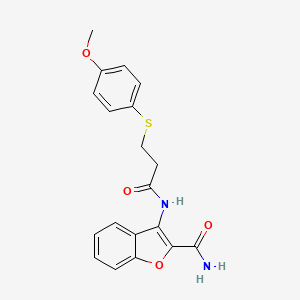

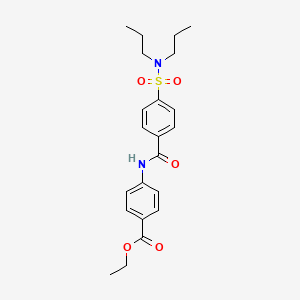

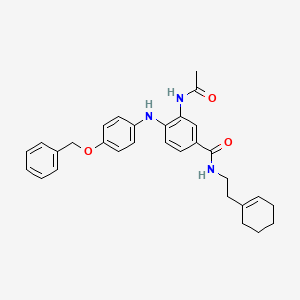

“N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains two furan rings, which are oxygen-containing heterocycles, attached to an ethyl group. The compound also includes a benzofuran moiety, which is a fused benzene and furan ring, and a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions. For example, 2-acetylfuran, a compound containing a furan ring, can be synthesized via the reaction of the methyl Grignard reagent on 2-furonitrile .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated system of the benzofuran and furan rings. The methoxy and carboxamide groups may introduce some steric hindrance, potentially affecting the compound’s reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Efficient Synthesis Strategies

- An efficient domino strategy was developed for synthesizing polyfunctionalized benzofuran-4(5H)-ones, highlighting the improved synthesis under microwave irradiation, which may include compounds structurally related to N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide. This process is notable for its eco-friendliness and avoidance of tedious workup procedures (Guan‐Hua Ma et al., 2014).

Synthesis and Spectral Assignments

- Research on dibenzofuran carboxaldehydes provides insights into the synthesis and 1H and 13C spectral assignments, which are crucial for understanding the chemical behavior of complex benzofuran derivatives. These findings are essential for the synthesis of novel compounds, including potential derivatives of the targeted compound (Thirumal Yempala & B. Cassels, 2017).

Analytical and Spectral Studies

- The analytical and spectral study of furan ring-containing organic ligands, including their synthesis and characterization, has been explored. This research underlines the significance of furan derivatives in developing chelating agents and their potential applications in bioactive materials (H. Patel, 2020).

Antiprotozoal Activity

- Novel dicationic imidazo[1,2-a]pyridines, which include furan derivatives, have been synthesized and shown to possess potent antiprotozoal activity. Such compounds, sharing structural motifs with N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, demonstrate the therapeutic potential of benzofuran derivatives in treating protozoal infections (M. Ismail et al., 2004).

Photoinduced Benzannulation

- The study on the intermolecular photoaddition reaction of arenecarbothioamides to furans, resulting in the facile synthesis of arene-fused aminobenzoates, outlines a novel photoinduced benzannulation process. This research could be relevant for creating derivatives of N-(2,2-di(furan-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide with enhanced chemical properties (K. Oda et al., 1997).

Mecanismo De Acción

Target of Action

The primary targets of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

The exact mode of action of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Furan derivatives have been known to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

The molecular and cellular effects of N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide Furan derivatives are known to have a wide range of therapeutic advantages .

Propiedades

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-23-17-6-2-5-13-11-18(26-19(13)17)20(22)21-12-14(15-7-3-9-24-15)16-8-4-10-25-16/h2-11,14H,12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQLZEQBSZSJKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-bis(furan-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2691993.png)

![methyl 3-(N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2691997.png)

![1-(4-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691998.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691999.png)

![4-[(2-Chlorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B2692002.png)